(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl substituent, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid typically involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound and a suitable nucleophile.
Attachment of the Fmoc Protecting Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine functionality, which can then participate in various biochemical processes. The fluorophenyl group contributes to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.
(2R,4S)-1-(((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness
The presence of the fluorophenyl group in (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets. Additionally, the Fmoc protecting group provides a convenient handle for selective deprotection and further functionalization.
Properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-23-12-6-5-7-17(23)16-13-24(25(29)30)28(14-16)26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,16,22,24H,13-15H2,(H,29,30)/t16-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZAYNUGZZIXEW-VOIUYBSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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